1-(Isoquinolin-6-YL)propan-1-one
Overview
Description
1-(Isoquinolin-6-YL)propan-1-one is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22200 .
Synthesis Analysis
The synthesis of isoquinoline derivatives, which includes this compound, has been studied . Compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented .Scientific Research Applications
Anti-Tobacco Mosaic Virus Activity
Isoquinoline alkaloids, similar to 1-(Isoquinolin-6-YL)propan-1-one, have been studied for their anti-tobacco mosaic virus (TMV) activity. In a study by Hu et al. (2020), two new isoquinoline alkaloids were isolated from Thalictrum glandulosissimum plants. These compounds demonstrated weak anti-TMV activity, with inhibition rates comparable to the positive control used in the study. This indicates potential applications of such compounds in plant virus protection (Hu et al., 2020).
Smooth Muscle Relaxant Activity
Isoquinoline precursors have been explored for their smooth muscle (SM) relaxant properties. Milusheva et al. (2022) investigated the biological activity of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinoline alkaloids. Their effects on smooth muscle preparations from rats suggested relaxation similar to papaverine, an established smooth muscle relaxant. This research implies possible applications in treating conditions related to smooth muscle tension or spasms (Milusheva et al., 2022).
Anti-HIV and Antimicrobial Activity
Compounds structurally similar to this compound have shown promise in the treatment of HIV and certain bacterial and fungal infections. Chander et al. (2016) designed novel derivatives that inhibited HIV-1 reverse transcriptase (RT) effectively. Additionally, these compounds exhibited significant anti-HIV activity and also demonstrated in vitro antibacterial and antifungal effects (Chander et al., 2016).
Adrenergic Blocking and Sympatholytic Activities
Research by Aghekyan et al. (2017) on compounds related to this compound showed potential adrenergic blocking and sympatholytic activities. These properties suggest possible applications in cardiovascular disorders, where modulation of adrenergic receptors is crucial (Aghekyan et al., 2017).
Inhibitor and Anticancer Properties
Isoquinoline derivatives have been studied for their potential as inhibitors of specific enzymes and for anticancer properties. A study by Wang et al. (2011) found that a library of 1-(isoquinolin-1-yl)guanidine compounds showed promise as inhibitors of protein tyrosine phosphatase 1B and HCT-116 (a colon cancer cell line), indicating possible applications in cancer treatment and other diseases involving these enzymes (Wang et al., 2011).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, chemical reactions, and potential applications of 1-(Isoquinolin-6-YL)propan-1-one . For instance, two new isoquinoline alkaloids were isolated from the whole plants of Thalictrum glandulosissimum and tested for their anti-tobacco mosaic virus (anti-TMV) activity .
Mechanism of Action
Target of Action
Isoquinoline alkaloids, which “1-(Isoquinolin-6-YL)propan-1-one” is a part of, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific studies on “this compound”, it’s challenging to determine the exact biochemical pathways this compound affects. Isoquinoline alkaloids are known to affect various biochemical pathways, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
1-(Isoquinolin-6-YL)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, isoquinoline derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, isoquinoline derivatives can modulate the activity of signaling molecules like protein kinases, which play a crucial role in cell proliferation and apoptosis . Additionally, this compound may impact the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and immune function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoquinoline derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, isoquinoline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism.
Properties
IUPAC Name |
1-isoquinolin-6-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGWKBBGDBTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303968 | |
Record name | 1-(6-Isoquinolinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-04-4 | |
Record name | 1-(6-Isoquinolinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Isoquinolinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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